molecular formula C7H8O4 B1236898 Ascladiol CAS No. 32013-85-7

Ascladiol

Cat. No. B1236898
CAS RN: 32013-85-7
M. Wt: 156.14 g/mol
InChI Key: HLJKDERCZVTVSN-LZCJLJQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ascladiol is a butenolide that is furan-2(5H)-one which is substituted by a hydroxymethyl group at position 4 and a 2-hydroxyethylidene group at position 5 (the 5E isomer). A direct precursor of patulin in cell-free preparations of Penicillium urticae patulin-minus mutants J1 and S11, but not S15. It has a role as a mycotoxin. It is a butenolide and a primary allylic alcohol.

Scientific Research Applications

Biotransformation of Toxins

Ascladiol is identified as a less-toxic compound that results from the degradation of patulin, a mycotoxin contaminating apples, by Gluconobacter oxydans. This biotransformation is significant in reducing the toxicity of contaminated apples and apple products (Ricelli et al., 2006).

Non-Toxicity of this compound

Research shows that this compound, formed during the brewing of alcoholic beverages from patulin degradation, is not toxic to human cells. This supports the strategy of patulin detoxification leading to this compound accumulation to limit patulin risks (Tannous et al., 2017).

Patulin Degradation

The yeast Pichia caribbica can effectively degrade patulin, resulting in intermediate degradation products like (E)- and (Z)-ascladiol. This process demonstrates this compound’s role in less toxic and non-poisonous final degradation products, making it a viable approach for patulin detoxification (Zheng et al., 2018).

Effects on Intestinal Mucosa

Studies involving the effects of this compound on porcine intestinal mucosa indicate that high levels of patulin can induce mild toxic effects on intestinal tissue, whereas this compound is apparently non-toxic. This highlights its potential safety in biological systems (Maidana et al., 2016).

Patulin Transformation in Cider Production

During the production of cider from contaminated apple juice, Saccharomyces cerevisiae degrades patulin, resulting in more polar metabolites, including this compound. This degradation process is essential for ensuring the safety of cider products (Moss & Long, 2002).

properties

CAS RN

32013-85-7

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

(5E)-5-(2-hydroxyethylidene)-4-(hydroxymethyl)furan-2-one

InChI

InChI=1S/C7H8O4/c8-2-1-6-5(4-9)3-7(10)11-6/h1,3,8-9H,2,4H2/b6-1+

InChI Key

HLJKDERCZVTVSN-LZCJLJQNSA-N

Isomeric SMILES

C1=C(/C(=C\CO)/OC1=O)CO

SMILES

C1=C(C(=CCO)OC1=O)CO

Canonical SMILES

C1=C(C(=CCO)OC1=O)CO

Other CAS RN

81183-44-0

synonyms

ascladiol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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